Diosbulbin I
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Overview
Description
Diosbulbin I is a natural diterpenoid compound isolated from the tubers of Dioscorea bulbifera, commonly known as air potato or bitter yam. This compound has garnered significant attention due to its diverse biological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diosbulbin I typically involves the extraction from the tubers of Dioscorea bulbifera. The process begins with the drying and pulverization of the tubers, followed by extraction using organic solvents such as ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Dioscorea bulbifera tubers. The process is optimized to maximize yield and purity, often involving advanced chromatographic methods and solvent extraction techniques.
Chemical Reactions Analysis
Types of Reactions
Diosbulbin I undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under controlled conditions.
Major Products
Scientific Research Applications
Chemistry: Diosbulbin I serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.
Biology: It is used in studies investigating its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound has shown promise as an anticancer agent, particularly in the treatment of lung cancer and other malignancies.
Industry: The compound’s unique properties make it a candidate for the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Diosbulbin I exerts its effects through various molecular targets and pathways. It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. Additionally, this compound modulates inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Diosbulbin B: Another diterpenoid from Dioscorea bulbifera with hepatotoxic properties.
Diosbulbin C: Known for its anticancer activity, particularly against non-small cell lung cancer.
Diosbulbin D: Exhibits hepatotoxic effects and is used in studies related to liver toxicity.
Uniqueness of Diosbulbin I
This compound stands out due to its diverse biological activities and potential therapeutic applications. Unlike Diosbulbin B and D, which are primarily associated with toxicity, this compound has shown a broader range of beneficial effects, making it a promising candidate for further research and development.
Properties
IUPAC Name |
[(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-10-methyl-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30O8/c1-29-14-24(17-9-10-34-15-17)37-28(32)22(29)13-23(26-20-11-19(12-21(26)29)35-27(20)31)36-25(30)8-5-16-3-6-18(33-2)7-4-16/h3-10,15,19-24,26H,11-14H2,1-2H3/b8-5+/t19-,20+,21+,22+,23-,24-,26+,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXKFVAWBBOWIJ-WBQZIMCXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)OC(=O)C=CC5=CC=C(C=C5)OC)C6=COC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1C[C@@H]([C@H]3[C@H]2C[C@@H]4C[C@H]3C(=O)O4)OC(=O)/C=C/C5=CC=C(C=C5)OC)C6=COC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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